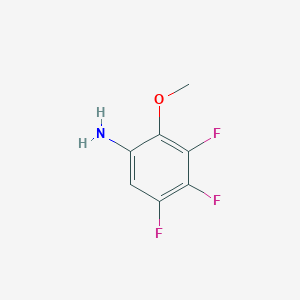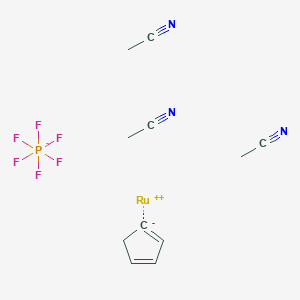
Tris(acetonitrile) cyclopenta-1,3-dien-1-ylrutheniumylium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound with the chemical formula [(C₅H₅)Ru(CH₃CN)₃]PF₆. It is a yellow-brown solid that is soluble in polar organic solvents . This compound is widely used in coordination chemistry as a source of RuCp⁺ for further derivatization and in organic synthesis as a homogeneous catalyst .
Métodos De Preparación
The synthesis of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves a two-step process starting from (benzene)ruthenium dichloride dimer .
-
First Step: : The cyclopentadienyl (Cp) group is installed using cyclopentadienylthallium: [ \text{[(C₆H₆)RuCl₂]₂ + 2 TlCp + 2 NH₄PF₆ → 2 [Cp(C₆H₆)Ru]PF₆ + 2 TlCl + 2 NH₄Cl} ]
-
Second Step: : Photochemical displacement of the benzene ligand is carried out, which is replaced by three equivalents of acetonitrile (MeCN): [ \text{[Cp(C₆H₆)Ru]PF₆ + 3 MeCN → [CpRu(NCMe)₃]PF₆ + C₆H₆} ]
Análisis De Reacciones Químicas
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:
Regioselective and Stereoselective Dehydrative Allylation: This reaction involves the allylation of nucleophiles under dehydrative conditions.
O-H Insertion and Condensation Reactions: These reactions involve the insertion of the compound into O-H bonds and subsequent condensation.
Hydrosilylation: This reaction involves the addition of hydrosilanes to unsaturated organic compounds.
Decarboxylative Allylic Etherification: This reaction involves the formation of allylic ethers through decarboxylation.
Claisen Rearrangement: This reaction involves the rearrangement of unactivated allyl vinyl ethers.
Aplicaciones Científicas De Investigación
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves its role as a catalyst. The cyclopentadienyl ligand (Cp) is bonded in an η⁵ manner to the Ru(II) center, which facilitates various catalytic processes . The compound enables C-C bond formation and promotes cycloadditions by acting as a source of RuCp⁺ .
Comparación Con Compuestos Similares
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate can be compared with other similar compounds such as:
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
- Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
- Dichloro(p-cymene)ruthenium(II) dimer
- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer
These compounds share similar catalytic properties but differ in their specific ligands and reaction conditions. Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its specific combination of acetonitrile and cyclopentadienyl ligands, which provide distinct reactivity and selectivity in catalytic processes.
Propiedades
Fórmula molecular |
C11H14F6N3PRu |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-3H,4H2;3*1H3;;/q-1;;;;-1;+2 |
Clave InChI |
YZNUXQUPLOQQCO-UHFFFAOYSA-N |
SMILES canónico |
CC#N.CC#N.CC#N.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148228.png)

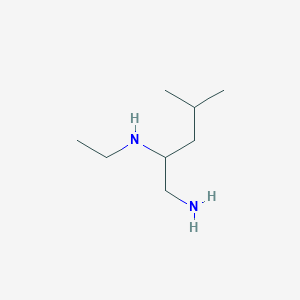
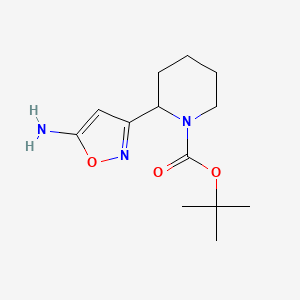
![benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate](/img/structure/B15148256.png)
![N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline](/img/structure/B15148261.png)
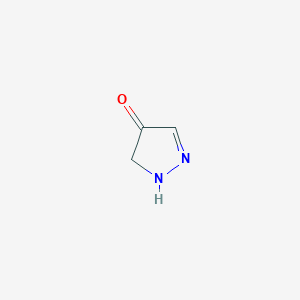
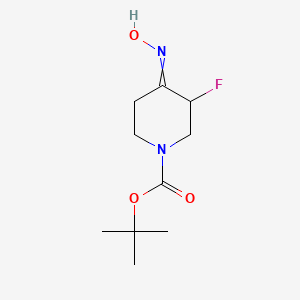
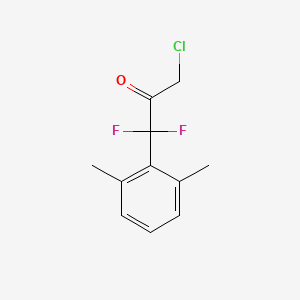
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15148282.png)
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B15148283.png)
![(R)-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B15148292.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B15148297.png)
